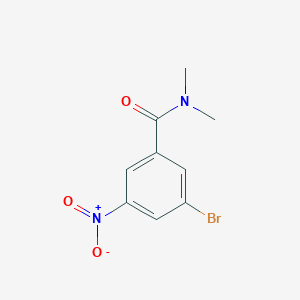

3-Bromo-N,N-dimethyl-5-nitrobenzamide

Description

BenchChem offers high-quality 3-Bromo-N,N-dimethyl-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N,N-dimethyl-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-dimethyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-11(2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTSRYCEMAFIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650387 | |

| Record name | 3-Bromo-N,N-dimethyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-26-0 | |

| Record name | 3-Bromo-N,N-dimethyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N,N-dimethyl-5-nitrobenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-dimethyl-5-nitrobenzamide is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring a bromine atom, a nitro group, and a dimethylamido moiety on a central benzene ring, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its emerging applications, particularly in the field of targeted protein degradation.

Chemical and Physical Properties

3-Bromo-N,N-dimethyl-5-nitrobenzamide is a solid at room temperature. While a specific melting point is not widely reported in the literature, it is expected to be a stable crystalline solid. Its structural characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 929000-26-0 | N/A |

| Molecular Formula | C₉H₉BrN₂O₃ | N/A |

| Molecular Weight | 273.1 g/mol | N/A |

| Physical Form | Solid | |

| Purity | Typically ≥98% | N/A |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [1] |

Solubility Profile

Synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide

The most common and logical synthetic route to 3-Bromo-N,N-dimethyl-5-nitrobenzamide involves a two-step process starting from 3-bromo-5-nitrobenzoic acid. This precursor is a versatile building block in pharmaceutical and agrochemical research.[2]

Synthetic Pathway Overview

References

Introduction: A Versatile Scaffold in Modern Drug Discovery

3-Bromo-N,N-dimethyl-5-nitrobenzamide is a substituted aromatic compound that has garnered significant interest in the field of chemical biology and drug development. Its strategic placement of bromo, nitro, and N,N-dimethylamido groups on a central benzene ring makes it a highly versatile building block. Specifically, it serves as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the rapidly evolving landscape of targeted protein degradation.

PART 1: Compound Identification and Physicochemical Properties

Nomenclature and CAS Number

-

Systematic Name: 3-Bromo-N,N-dimethyl-5-nitrobenzamide

-

CAS Number: 929000-26-0

-

Molecular Formula: C₉H₉BrN₂O₃

-

Molecular Weight: 273.1 g/mol

-

Synonyms: N,N-Dimethyl-3-bromo-5-nitrobenzamide

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O₃ | PubChem |

| Molecular Weight | 273.1 g/mol | PubChem |

| Physical State | Solid | Sigma-Aldrich[3] |

| Purity (Typical) | ≥98% | Various Suppliers |

| Storage | Room temperature, sealed in dry conditions | Various Suppliers |

| Solubility | Soluble in organic solvents like DCM, DMF, DMSO | Inferred |

PART 2: Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide is most efficiently achieved through the amidation of its corresponding carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid. This transformation is a cornerstone of medicinal chemistry, and several reliable methods exist for forming the amide bond.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down to readily available starting materials. The key disconnection is the amide bond, leading back to 3-bromo-5-nitrobenzoic acid and dimethylamine.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol: Amidation via Acid Chloride

This protocol is a robust and widely applicable method for synthesizing benzamides from their corresponding benzoic acids. The conversion of the carboxylic acid to a more reactive acid chloride intermediate ensures a high-yielding reaction with the amine.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-bromo-5-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Causality: Thionyl chloride is an excellent reagent for this conversion because it reacts with the carboxylic acid to form the highly reactive acid chloride, with byproducts (HCl and SO₂) that are gaseous and easily removed. DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which accelerates the reaction.

Step 2: Amidation with Dimethylamine

-

Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask.

-

Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Slowly add a solution of dimethylamine (2.0 M in THF or an aqueous solution, ~2.2 eq) dropwise to the stirred acid chloride solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Self-Validation: The sequential washing steps are critical for ensuring purity. The HCl wash removes any unreacted dimethylamine, the sodium bicarbonate wash removes any remaining acidic starting material, and the brine wash aids in the removal of water from the organic phase. A single spot on a TLC plate in multiple solvent systems and consistent spectroscopic data would validate the purity of the final compound.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target benzamide.

PART 3: Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons and the N,N-dimethyl protons.

-

Aromatic Region (δ 7.5 - 8.5 ppm): Three protons will be present on the aromatic ring. The strong electron-withdrawing effects of the nitro group and the bromine atom will shift these protons downfield. We expect to see three distinct signals, likely multiplets or broad singlets, corresponding to the protons at positions 2, 4, and 6 of the benzene ring.

-

N,N-dimethyl Protons (δ 2.9 - 3.2 ppm): Due to hindered rotation around the C-N amide bond at room temperature, the two methyl groups are chemically non-equivalent. This will result in two separate singlets, each integrating to 3 protons. The exact chemical shifts can vary depending on the solvent and temperature.

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will provide confirmation of the carbon framework.

-

Carbonyl Carbon (δ ~168-170 ppm): A signal for the amide carbonyl carbon is expected in this region.

-

Aromatic Carbons (δ ~120-150 ppm): Six signals are expected for the aromatic carbons, with the carbons directly attached to the bromine and nitro groups (C3 and C5) and the carbonyl group (C1) being the most deshielded.

-

N,N-dimethyl Carbons (δ ~35-40 ppm): Two distinct signals are expected for the two methyl carbons, confirming the hindered rotation observed in the ¹H NMR.

PART 4: Application in Targeted Protein Degradation

The primary application for 3-Bromo-N,N-dimethyl-5-nitrobenzamide is as a molecular scaffold in the construction of PROTACs.[1]

Role as a PROTAC Building Block

PROTACs are heterobifunctional molecules consisting of three main parts: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] 3-Bromo-N,N-dimethyl-5-nitrobenzamide is not a complete PROTAC itself, but rather a versatile "linkerology" component or a precursor to one of the ligands.

The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of more complex molecular fragments, such as the POI ligand or the linker itself. The nitro group can be reduced to an amine, providing another point for chemical modification and diversification.

Caption: Role as a functionalizable building block for PROTAC synthesis.

PART 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-N,N-dimethyl-5-nitrobenzamide is not universally available, a hazard assessment can be made based on structurally related nitro- and bromo-aromatic compounds.

Hazard Identification

| Hazard Statement | GHS Classification (Predicted) | Precautionary Measures |

| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical advice.[5] |

| Causes skin irritation | Skin Irritation (Cat. 2) | Wear protective gloves. Wash skin thoroughly after handling. If irritation occurs, seek medical advice.[5] |

| Causes serious eye irritation | Eye Irritation (Cat. 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6] |

| May cause respiratory irritation | STOT SE (Cat. 3) | Avoid breathing dust. Use only in a well-ventilated area.[6] |

Recommended Laboratory Procedures

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Testa, A., et al. (2020). Methods to accelerate PROTAC drug discovery. RSC Chemical Biology. Available at: [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

-

Khan, S., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). List of Contents. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. Available at: [Link]

-

Zhang, X., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. Available at: [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

-

Hennig, J., et al. (2021). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Frontiers in Oncology. Available at: [Link]

-

Békés, M., et al. (2022). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. Nature Reviews Drug Discovery. Available at: [Link]

-

ACS Catalysis. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]

-

Supporting Information. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

Sources

- 1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-N,N-dimethylbenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

3-Bromo-N,N-dimethyl-5-nitrobenzamide molecular weight

An In-depth Technical Guide to 3-Bromo-N,N-dimethyl-5-nitrobenzamide

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethyl-5-nitrobenzamide, a key chemical intermediate in contemporary drug discovery and chemical biology. The document details the molecule's fundamental physicochemical properties, provides a validated protocol for its synthesis and characterization, and explores its primary application as a building block in the development of targeted protein degraders. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this compound for its effective utilization in research and development programs.

Molecular Identity and Physicochemical Properties

3-Bromo-N,N-dimethyl-5-nitrobenzamide (CAS Number: 929000-26-0) is a substituted aromatic amide featuring a benzene ring functionalized with bromo, nitro, and N,N-dimethylbenzamide groups.[1] The strategic placement of these groups, particularly the electron-withdrawing nitro group and the synthetically versatile bromine atom, makes it a valuable scaffold in medicinal chemistry.

Core Compound Data

The essential properties of 3-Bromo-N,N-dimethyl-5-nitrobenzamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 929000-26-0 | [1] |

| Molecular Formula | C₉H₉BrN₂O₃ | [1] |

| Molecular Weight | 273.1 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥96-98% | [1] |

| Storage | Sealed in a dry environment at 2-8°C or room temperature. | [1] |

Computed Physicochemical Properties

Computational models provide further insight into the molecule's behavior in biological and chemical systems. These values are critical for designing molecules with appropriate pharmacokinetic and pharmacodynamic profiles.

| Descriptor | Value | Significance | Source(s) |

| InChI Key | PTTSRYCEMAFIIT-UHFFFAOYSA-N | Standardized unique identifier | |

| Topological Polar Surface Area (TPSA) | 63.45 Ų | Predicts drug transport properties (e.g., cell permeability) | [2] |

| LogP | 2.84 | Measures lipophilicity, affecting solubility and membrane permeability | [2] |

| Hydrogen Bond Acceptors | 3 | Influences binding interactions and solubility | [2] |

| Hydrogen Bond Donors | 0 | Influences binding interactions and solubility | [2] |

| Rotatable Bonds | 4 | Relates to conformational flexibility | [2] |

Synthesis and Purification

The synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide is typically achieved via the amidation of a 3-bromo-5-nitrobenzoic acid derivative. The causality behind this strategy lies in the robust and high-yielding nature of nucleophilic acyl substitution, where the amine (dimethylamine) attacks the activated carboxylic acid derivative.

Retrosynthetic Analysis and Workflow

The most direct synthetic route involves the reaction between 3-bromo-5-nitrobenzoyl chloride and dimethylamine. The benzoyl chloride is readily prepared from the commercially available 3-bromo-5-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This two-step process is efficient and scalable.

Caption: Synthetic workflow for 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the product is confirmed by standard analytical techniques as described in Section 4.0.

Step 1: Formation of 3-Bromo-5-nitrobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (5.0 eq) portion-wise under a nitrogen atmosphere in a fume hood.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride, an oily residue, is typically used in the next step without further purification.

Step 2: Amidation to form 3-Bromo-N,N-dimethyl-5-nitrobenzamide

-

Dissolve the crude acid chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) in a new flask.

-

Cool the solution to 0°C using an ice bath.

-

To this solution, add a solution of dimethylamine (2.5 eq, e.g., 2M solution in THF or bubbled as a gas) and a non-nucleophilic base like triethylamine (3.0 eq) dropwise. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude solid product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the final product with high purity.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the three aromatic protons and the two methyl groups of the dimethylamide moiety. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro substituents.[3] ¹³C NMR will show nine distinct carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ at approximately 274.0 m/z and [M+Na]⁺ at approximately 296.0 m/z, confirming the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be observable in the mass spectrum.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the key functional groups: a strong carbonyl (C=O) stretch of the tertiary amide around 1630-1660 cm⁻¹ and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Applications in Drug Discovery and Chemical Biology

The primary utility of 3-Bromo-N,N-dimethyl-5-nitrobenzamide lies in its role as a versatile building block, particularly for the synthesis of targeted protein degraders.[1] This class of therapeutics, which includes technologies like PROTACs (Proteolysis-Targeting Chimeras), operates by inducing the degradation of disease-causing proteins.

The compound serves as a "linker" or fragment that can be elaborated. The bromine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of ligands that bind to a protein of interest. The nitro group can be readily reduced to an amine, providing another point for chemical modification or for serving as a hydrogen bond donor in a protein-ligand interaction.

Caption: Role of the building block in forming a PROTAC for targeted protein degradation.

Safety, Handling, and Storage

As with all laboratory chemicals, 3-Bromo-N,N-dimethyl-5-nitrobenzamide should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is proprietary to the supplier, general precautions for related halo-nitroaromatic compounds should be followed.[4][5]

| Guideline | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area or fume hood.[4] |

| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Flush with water as a precaution. Ingestion: Rinse mouth with water. In all cases, consult a physician. |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

References

-

Aladdin Scientific. N, N-Dimethyl 3-bromo-5-nitrobenzamide, min 98%. Retrieved from [Link]

-

PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid mechanistic understanding.

Strategic Overview: The Rationale for a Two-Step Amidation

The synthesis of an amide from a carboxylic acid and an amine is a cornerstone reaction in organic chemistry. However, the direct condensation of 3-bromo-5-nitrobenzoic acid with dimethylamine is synthetically challenging. The acidic proton of the carboxylic acid readily reacts with the basic amine to form an ammonium carboxylate salt, which is highly unreactive and requires forcing conditions, such as high temperatures, to dehydrate into the desired amide.[2][3]

To circumvent this, a more efficient and widely adopted strategy involves the activation of the carboxylic acid. This guide details a robust two-step synthesis that proceeds through a highly reactive acyl chloride intermediate. This approach ensures high conversion and yield under relatively mild conditions.

The selected pathway is as follows:

-

Carboxylic Acid Activation: Conversion of 3-bromo-5-nitrobenzoic acid to 3-bromo-5-nitrobenzoyl chloride using thionyl chloride (SOCl₂).

-

Amide Formation: Nucleophilic acyl substitution of the resulting acyl chloride with dimethylamine to yield the final product, 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Caption: High-level workflow for the two-step synthesis.

Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Step 1: Formation of 3-Bromo-5-nitrobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and highly effective transformation.[4] The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts it into a chlorosulfite group, which is an excellent leaving group. The subsequent collapse of this intermediate, driven by the formation of stable gaseous byproducts (SO₂ and HCl), yields the acyl chloride.

Step 2: Nucleophilic Acyl Substitution

The resulting 3-bromo-5-nitrobenzoyl chloride possesses a highly electrophilic carbonyl carbon due to the inductive effect of the chlorine atom. This makes it highly susceptible to nucleophilic attack by dimethylamine. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.

Caption: Simplified reaction mechanism pathway.

Rigorous Safety and Handling Protocols

Chemical synthesis demands an uncompromising commitment to safety. Thionyl chloride, in particular, requires stringent handling protocols.

Thionyl Chloride (SOCl₂) is:

-

Highly Corrosive: Causes severe skin burns and eye damage.[5]

-

Water Reactive: Reacts violently with water and moisture, liberating toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[5][6][7]

-

Toxic if Inhaled: Vapors can cause respiratory irritation and can be lethal at high concentrations.[5][7]

Mandatory Safety Precautions:

-

Fume Hood: All manipulations involving thionyl chloride must be performed in a properly functioning chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and solvent-resistant gloves (e.g., neoprene or rubber) at all times.[8][9]

-

Anhydrous Conditions: Use dry glassware and inert atmospheric conditions (e.g., a drying tube filled with calcium chloride) to prevent violent reactions with moisture.[4]

-

Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[6][9]

-

Waste Disposal: Unreacted thionyl chloride must be quenched carefully by slow addition to a stirred, cooled basic solution (e.g., sodium hydroxide) or an alcohol like isopropanol in the fume hood. All contaminated materials must be disposed of as hazardous waste.[9]

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide from its corresponding carboxylic acid.

Part A: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

This step converts the starting material into the reactive acyl chloride intermediate. The reaction can be run neat or with an inert solvent.[4]

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Bromo-5-nitrobenzoic acid | 246.03 | 10.0 g | 40.64 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 11.0 mL (18.1 g) | 152.1 | ~3.7 |

Procedure:

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-nitrobenzoic acid (10.0 g).

-

Reagent Addition: Place the flask in a fume hood. Carefully add thionyl chloride (11.0 mL) to the flask at room temperature.

-

Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Heat the mixture gently to reflux (approx. 80°C) using a heating mantle. The solid will slowly dissolve as the reaction proceeds, accompanied by the evolution of HCl and SO₂ gases.[4] Maintain the reflux for 2-3 hours to ensure the reaction goes to completion.

-

Workup: After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure (boiling point of SOCl₂ is 79°C).[4]

-

Isolation: The crude 3-bromo-5-nitrobenzoyl chloride remains as an oily or solid residue. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Part B: Synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide

The crude acyl chloride is reacted with dimethylamine to form the final product.

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Bromo-5-nitrobenzoyl chloride (crude) | 264.48 | ~10.7 g | 40.64 | 1.0 |

| Dimethylamine (40% solution in water) | 45.08 | 11.5 mL | ~101.6 | ~2.5 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |

| Sodium Bicarbonate (sat. aq. solution) | 84.01 | 50 mL | - | - |

| Brine (sat. aq. NaCl solution) | 58.44 | 50 mL | - | - |

Procedure:

-

Setup: Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from Part A in 50 mL of dichloromethane (DCM) in a 250 mL flask. Cool the solution in an ice bath to 0°C.

-

Amine Addition: While stirring vigorously, slowly add the 40% aqueous solution of dimethylamine (11.5 mL) dropwise, ensuring the temperature remains below 10°C. The use of an excess of amine is necessary to react with the acyl chloride and to neutralize the HCl byproduct formed during the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Add 50 mL of water and separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Product Characterization

Confirmation of the product's identity and purity is essential.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O₃ | [10][11] |

| Molecular Weight | 273.09 g/mol | [11] |

| Physical Form | Solid | [10] |

| CAS Number | 929000-26-0 | [10][11] |

| Storage | Sealed in dry, 2-8°C | [10] |

Standard Analytical Techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide carbonyl stretch (~1640 cm⁻¹).

-

Melting Point Analysis: To assess the purity of the final product.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. Retrieved from [Link]

-

Carl ROTH GmbH. (2024). Safety Data Sheet: Thionyl chloride. Carlroth.com. Retrieved from [Link]

-

Carl ROTH GmbH. (2024). Safety Data Sheet: Thionyl chloride. Carlroth.com. Retrieved from [Link]

-

Drexel University Environmental Health and Safety. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel.edu. Retrieved from [Link]

-

Ishihara, K., et al. (2005). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Condensation of Acids with Amines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

-

Williams, J. M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Direct amide formation between carboxylic acids and amines : mechanism and development of novel catalytic solutions. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide. Retrieved from [Link]

-

Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. ResearchGate. Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-Bromo-5-nitrobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

-

Chemsrc. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-N,N-dimethylpentanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

-

ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. nj.gov [nj.gov]

- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. drexel.edu [drexel.edu]

- 10. 3-Bromo-N,N-dimethyl-5-nitrobenzamide | 929000-26-0 [sigmaaldrich.com]

- 11. 3-Bromo-N,N-dimethyl-5-nitrobenzamide | CymitQuimica [cymitquimica.com]

Leveraging 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a Versatile Scaffold in Novel PROTAC Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] This modality's success hinges on the modular design of its heterobifunctional molecules, which comprise a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][3][4] The innovation in PROTAC design is often driven by the exploration of novel chemical scaffolds that can be elaborated into unique POI ligands or E3 ligase recruiters. This guide presents a forward-looking perspective on the utility of 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a foundational building block in the design and synthesis of next-generation PROTACs. We will explore its chemical attributes, propose synthetic strategies for its incorporation into PROTACs, and outline the subsequent biophysical and cellular characterization required to validate these novel degraders.

The PROTAC Modality: A Paradigm Shift in Pharmacology

Unlike traditional inhibitors that rely on sustained occupancy of a target's active site, PROTACs are event-driven catalysts that utilize the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[1][3] A single PROTAC molecule can induce the degradation of multiple protein copies, leading to profound and durable pharmacological effects.[3] The core mechanism involves the PROTAC-mediated formation of a ternary complex between the POI and an E3 ligase, which leads to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Deconstructing 3-Bromo-N,N-dimethyl-5-nitrobenzamide: A Chemist's Perspective

The molecule 3-Bromo-N,N-dimethyl-5-nitrobenzamide presents a unique combination of functional groups that make it an attractive starting point for PROTAC synthesis.

| Functional Group | Chemical Property | Potential for PROTAC Synthesis |

| Bromine Atom | Electrophilic handle | Ideal for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach linkers or build out ligand structures. |

| Nitro Group | Electron-withdrawing, reducible | Can be reduced to an amine, providing a nucleophilic site for amide bond formation or other functionalization to connect linkers. The electron-withdrawing nature also influences the reactivity of the aromatic ring. |

| N,N-dimethylbenzamide | Stable amide core | Provides a rigid scaffold that can be oriented to present the other functional groups for further reaction. |

This trifecta of functionalities allows for orthogonal chemical modifications, enabling a modular and flexible approach to PROTAC assembly.

Hypothetical Design & Synthesis of a PROTAC Incorporating the Benzamide Scaffold

Let's hypothesize a scenario where we aim to develop a novel PROTAC targeting a hypothetical protein of interest (POI-X) by recruiting the von Hippel-Lindau (VHL) E3 ligase. We will use 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a precursor to a novel POI-X ligand.

Synthetic Strategy

Our strategy involves a two-pronged approach:

-

Elaboration of the POI-X Ligand: We will utilize the bromine atom for a Suzuki coupling to introduce a key pharmacophore for binding to POI-X.

-

Linker Attachment: The nitro group will be reduced to an amine, which will then be acylated with a linker that is pre-functionalized with a VHL ligand.

Caption: Hypothetical synthetic workflow for a PROTAC using the benzamide scaffold.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines the steps for the synthesis described above.

Step 1: Suzuki Coupling to Synthesize the POI-X Ligand Precursor

-

To a solution of 3-Bromo-N,N-dimethyl-5-nitrobenzamide (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired boronic acid derivative for the POI-X pharmacophore (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction at 90 °C overnight, monitoring by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the nitro-functionalized POI-X ligand.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.

-

Cool the reaction, filter through Celite, and concentrate the filtrate.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amine-functionalized POI-X ligand, which can be used in the next step without further purification.

Step 3: Amide Coupling to the VHL Ligand-Linker

-

Dissolve the VHL ligand-linker with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.[5]

-

Add a solution of the amine-functionalized POI-X ligand (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature overnight.[5]

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Biophysical and Cellular Characterization of the Novel PROTAC

Once synthesized, the novel PROTAC must be rigorously tested to validate its intended mechanism of action.

Caption: Experimental workflow for the validation of a novel PROTAC.

Biophysical Assays

-

Binary Binding Assays: It is crucial to confirm that the respective ligands of the PROTAC bind to their intended targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used to determine the binding affinities (K D ) of the PROTAC for both POI-X and the E3 ligase.[6][7][]

-

Ternary Complex Formation Assays: The ability of the PROTAC to induce the formation of a stable ternary complex is a key determinant of its efficacy.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful tool for studying these interactions in solution.[4]

Cellular Assays

-

Target Degradation: The primary cellular endpoint is the degradation of the target protein. Western blotting is a standard method to quantify the reduction in POI-X levels in cells treated with the PROTAC.[10] For a more global view of specificity, quantitative proteomics using techniques like Tandem Mass Tags (TMT) can be employed.[4]

-

Ubiquitination Assays: To confirm the mechanism, it's important to show that the degradation is preceded by ubiquitination. This can be assessed by immunoprecipitating the POI-X from treated cells and then performing a Western blot for ubiquitin.[4]

-

Phenotypic Assays: The ultimate goal is to elicit a desired biological response. Depending on the function of POI-X, assays for cell viability, apoptosis, or other relevant cellular phenotypes should be conducted.[4]

Conclusion and Future Directions

3-Bromo-N,N-dimethyl-5-nitrobenzamide represents a largely untapped resource in the rational design of PROTACs. Its inherent chemical functionalities provide a versatile platform for the creation of novel ligands for either the protein of interest or an E3 ligase. By leveraging established synthetic methodologies, researchers can efficiently incorporate this scaffold into diverse PROTAC structures. The hypothetical workflow detailed in this guide serves as a template for such endeavors. As the field of targeted protein degradation continues to expand, the exploration of novel chemical matter, such as the benzamide derivative discussed herein, will be paramount in developing the next generation of potent and selective therapeutics.

References

-

Reaction Biology. Protein Degradation Assays – PROTAC Screening. [Link]

-

National Center for Biotechnology Information. Targeted Protein Degradation: Elements of PROTAC Design. [Link]

-

National Center for Biotechnology Information. Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

-

National Institutes of Health. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

-

National Center for Biotechnology Information. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]

-

ResearchGate. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

-

Springer Nature Experiments. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-N,N-dimethyl-5-nitrobenzamide

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Let us dissect the key features of 3-Bromo-N,N-dimethyl-5-nitrobenzamide and anticipate its solubility behavior based on first principles.

-

The Benzamide Core: The central benzamide structure provides a degree of aromatic character, suggesting potential solubility in nonpolar, aromatic solvents. However, the amide group introduces polarity and the capacity for hydrogen bonding.

-

The Nitro Group (-NO₂): This is a strong electron-withdrawing group that significantly increases the polarity of the molecule. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

The Bromo Group (-Br): The bromine atom is electronegative and contributes to the overall polarity. It also increases the molecular weight and van der Waals forces.

-

The N,N-dimethyl Group (-N(CH₃)₂): The two methyl groups on the amide nitrogen are sterically hindering and prevent the amide N-H from acting as a hydrogen bond donor. This will influence its interaction with protic solvents.

Collectively, these functional groups create a molecule with a complex electronic and steric profile. The presence of both polar (nitro, amide) and nonpolar (benzene ring) regions suggests that its solubility will be highly dependent on the choice of solvent. A "like dissolves like" approach is a useful starting point for solvent selection.[1]

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

2.1. Qualitative Prediction: The "Like Dissolves Like" Principle

This principle is a cornerstone of solubility theory.[1] It posits that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: These solvents have large dipole moments and are effective at solvating polar solutes. They can be further categorized into:

-

Protic Polar Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors.

-

Aprotic Polar Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.

-

-

Nonpolar Solvents: These solvents have low dipole moments and are effective at solvating nonpolar solutes (e.g., hexane, toluene, diethyl ether).

For 3-Bromo-N,N-dimethyl-5-nitrobenzamide, its significant polarity due to the nitro and amide groups suggests it will likely have higher solubility in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions can occur. Its solubility in polar protic solvents like water is expected to be low due to the hydrophobic benzene ring and the lack of a hydrogen bond donating amide proton. Solubility in nonpolar solvents is also anticipated to be limited.

2.2. Computational (in silico) Prediction

Several computational models can predict solubility with varying degrees of accuracy. These are broadly categorized into:

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors (e.g., molecular weight, logP, polar surface area) to build statistical correlations with experimentally determined solubility data.

-

Thermodynamic Cycle-Based Methods: These more rigorous methods calculate the free energy of solvation, which is directly related to solubility.

While a detailed exposition of these models is beyond the scope of this guide, it is crucial to recognize their utility in the early stages of drug discovery for high-throughput screening of virtual compounds.

Experimental Determination of Solubility: A Methodical Approach

The definitive assessment of a compound's solubility lies in empirical measurement. We will detail two primary methodologies: thermodynamic and kinetic solubility assays.

3.1. Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard

This method determines the solubility of a compound at equilibrium, representing the true saturation point of the solvent. The shake-flask method is the most widely accepted protocol.[2]

3.1.1. Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-Bromo-N,N-dimethyl-5-nitrobenzamide in a selection of relevant solvents.

Materials:

-

3-Bromo-N,N-dimethyl-5-nitrobenzamide (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO, DMF, Toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid 3-Bromo-N,N-dimethyl-5-nitrobenzamide to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a 0.22 µm syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.

-

Quantification: The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, typically HPLC. A calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.

3.1.2. Data Presentation: A Structured Approach

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Illustrative Thermodynamic Solubility Data for a Substituted Benzamide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

|---|---|---|---|

| Water | 25 | <0.1 | <366 |

| PBS (pH 7.4) | 25 | <0.1 | <366 |

| Methanol | 25 | 5.2 | 19038 |

| Ethanol | 25 | 2.8 | 10252 |

| Acetonitrile | 25 | 10.5 | 38440 |

| DMSO | 25 | >100 | >366000 |

| DMF | 25 | >100 | >366000 |

| Toluene | 25 | 0.5 | 1830 |

Note: The values presented are for illustrative purposes for a hypothetical substituted benzamide with a molecular weight of 273.1 g/mol (the same as 3-Bromo-N,N-dimethyl-5-nitrobenzamide) and are not the actual solubility data for the target compound.

3.2. Kinetic Solubility Assay

In high-throughput screening environments, a more rapid assessment of solubility is often required. Kinetic solubility assays measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

3.2.1. Experimental Protocol: Kinetic Solubility Assay

Objective: To rapidly assess the aqueous solubility of 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Materials:

-

3-Bromo-N,N-dimethyl-5-nitrobenzamide stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Serial Dilution: A serial dilution of the DMSO stock solution is prepared in a 96-well plate.

-

Addition of Aqueous Buffer: A fixed volume of the aqueous buffer is added to each well, and the plate is mixed.

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: The formation of a precipitate is detected by measuring the turbidity (light scattering) using a nephelometer or by measuring the absorbance of the solution before and after filtration.

Visualization of Experimental Workflows

To enhance clarity, the experimental workflows are presented as diagrams using the DOT language.

Caption: Thermodynamic Solubility Workflow.

Caption: Kinetic Solubility Workflow.

Self-Validating Systems and Trustworthiness

To ensure the integrity and reproducibility of your solubility data, the following self-validating measures should be implemented:

-

Purity of the Compound: The purity of 3-Bromo-N,N-dimethyl-5-nitrobenzamide should be confirmed by appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis) prior to solubility determination. Impurities can significantly affect solubility measurements.

-

Solvent Purity: High-purity solvents should be used to avoid any confounding effects on solubility.

-

Equilibrium Confirmation: In thermodynamic solubility studies, it is essential to confirm that equilibrium has been reached. This can be achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the dissolved compound has reached a plateau.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.

-

Replicates: All solubility measurements should be performed in at least triplicate to assess the variability of the data.

-

Control Compounds: The inclusion of control compounds with known solubility in the chosen solvents is a good practice to validate the experimental setup and procedure.

Concluding Remarks and Future Directions

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility of 3-Bromo-N,N-dimethyl-5-nitrobenzamide. While specific experimental data for this compound remains to be published, the principles and protocols outlined herein equip researchers with the necessary tools to generate high-quality, reliable solubility data. By understanding the interplay between molecular structure and solvent properties, and by employing robust experimental designs, the scientific community can confidently navigate the challenges associated with the solubility of this and other complex molecules, thereby accelerating the path of drug discovery and development.

References

Spectroscopic Unveiling of 3-Bromo-N,N-dimethyl-5-nitrobenzamide: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-Bromo-N,N-dimethyl-5-nitrobenzamide, a substituted aromatic amide, represents a scaffold of significant interest due to the prevalence of the benzamide moiety in a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine atom and a nitro group, imparts distinct electronic properties that can influence molecular interactions and biological activity. This technical guide provides an in-depth analysis of the spectroscopic data of 3-Bromo-N,N-dimethyl-5-nitrobenzamide, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization. Through a detailed examination of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this document aims to not only present the spectral features but also to elucidate the underlying chemical principles that govern them.

Molecular Structure and Properties

3-Bromo-N,N-dimethyl-5-nitrobenzamide possesses the molecular formula C₉H₉BrN₂O₃ and a molecular weight of 273.1 g/mol .[1] The presence of both electron-withdrawing (nitro and bromo) and electron-donating (dimethylamide) groups on the benzene ring creates a unique electronic environment, which is reflected in its spectroscopic signatures.

Figure 1: Molecular Structure of 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Bromo-N,N-dimethyl-5-nitrobenzamide provide detailed information about the electronic environment of each nucleus.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-Bromo-N,N-dimethyl-5-nitrobenzamide is characterized by distinct signals for the aromatic protons and the N,N-dimethyl groups. The electron-withdrawing nature of the nitro and bromo substituents significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.35 | t | 1.9 |

| H-4 | 8.21 | t | 2.1 |

| H-6 | 8.01 | t | 2.0 |

| N(CH₃)₂ | 3.10 | s | - |

| N(CH₃)₂ | 2.95 | s | - |

Table 1: Predicted ¹H NMR data for 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-4, H-6): The protons on the aromatic ring are significantly deshielded due to the strong electron-withdrawing effects of the nitro group and the bromine atom. The proton at the 2-position (H-2), being ortho to the nitro group and meta to the bromo group, is predicted to be the most deshielded at approximately 8.35 ppm. The proton at the 4-position (H-4), situated between the two electron-withdrawing groups, is also highly deshielded, with a predicted chemical shift of around 8.21 ppm. The proton at the 6-position (H-6), ortho to the amide group and meta to the nitro group, is predicted to be the least deshielded of the aromatic protons at approximately 8.01 ppm. The predicted multiplicity for all aromatic protons is a triplet, arising from meta-coupling with the other two aromatic protons. The small coupling constants (around 2 Hz) are characteristic of meta-coupling in a benzene ring.

-

N,N-dimethyl Protons: The two methyl groups attached to the nitrogen atom are not equivalent due to restricted rotation around the C-N amide bond. This restricted rotation is a common feature in amides and results in two distinct singlets in the ¹H NMR spectrum. They are predicted to appear at approximately 3.10 and 2.95 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 167.5 |

| C-5 (C-NO₂) | 148.8 |

| C-1 (C-C=O) | 138.2 |

| C-3 (C-Br) | 122.5 |

| C-4 | 132.1 |

| C-2 | 127.8 |

| C-6 | 121.2 |

| N(CH₃)₂ | 39.7 |

| N(CH₃)₂ | 35.6 |

Table 2: Predicted ¹³C NMR data for 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expectedly the most downfield signal, predicted around 167.5 ppm.

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-5) is significantly deshielded due to the strong electron-withdrawing effect of the nitro group, with a predicted chemical shift of approximately 148.8 ppm. The carbon attached to the amide group (C-1) is also downfield at around 138.2 ppm. The carbon bearing the bromine atom (C-3) is predicted to be at approximately 122.5 ppm. The remaining aromatic carbons (C-2, C-4, and C-6) are predicted to appear in the range of 121-132 ppm.

-

N,N-dimethyl Carbons: Similar to the proton spectrum, the two methyl carbons are non-equivalent and are predicted to have distinct signals at approximately 39.7 and 35.6 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[2]

Predicted Mass Spectrum Data (Electron Ionization)

The mass spectrum of 3-Bromo-N,N-dimethyl-5-nitrobenzamide is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 273/275 | ~50/~50 | [M]⁺ (Molecular Ion) |

| 229/231 | ~100/~100 | [M - N(CH₃)₂]⁺ |

| 201/203 | Moderate | [M - N(CH₃)₂ - CO]⁺ |

| 150 | Moderate | [M - Br - NO₂]⁺ |

| 76 | Low | [C₆H₄]⁺ |

| 44 | High | [N(CH₃)₂]⁺ |

Table 3: Predicted major fragments in the Electron Ionization Mass Spectrum of 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): A prominent pair of peaks at m/z 273 and 275 with nearly equal intensity will confirm the presence of one bromine atom in the molecule. This is the molecular ion peak corresponding to the [C₉H₉⁷⁹BrN₂O₃]⁺ and [C₉H₉⁸¹BrN₂O₃]⁺ species.

-

Key Fragmentation Pathways:

-

Loss of the Dimethylamino Group: The most significant fragmentation is the cleavage of the C-N bond of the amide, leading to the loss of a dimethylamino radical (•N(CH₃)₂) and the formation of a stable acylium ion at m/z 229/231. This is often the base peak in the spectrum of N,N-dimethylbenzamides.[3]

-

Loss of Carbon Monoxide: The acylium ion can further lose a molecule of carbon monoxide (CO) to form a bromonitrophenyl cation at m/z 201/203.

-

Other Fragmentations: Other possible fragmentations include the loss of the bromo and nitro groups, leading to various smaller fragments. A peak at m/z 44 corresponding to the dimethylaminyl cation is also expected to be prominent.

-

Figure 2: Proposed major fragmentation pathway for 3-Bromo-N,N-dimethyl-5-nitrobenzamide under Electron Ionization.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline the methodologies for acquiring NMR and Mass Spectra for 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

NMR Spectroscopy Protocol

Figure 3: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-Bromo-N,N-dimethyl-5-nitrobenzamide.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6) in a clean vial.[4][5] The choice of solvent depends on the solubility of the compound and should be selected to avoid overlapping signals with the analyte.[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 scans are sufficient for a sample of this concentration.

-

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm).[1]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks for both ¹H and ¹³C spectra to determine their precise chemical shifts.

-

Mass Spectrometry Protocol (Electron Ionization)

Figure 4: Workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount (typically <1 mg) of 3-Bromo-N,N-dimethyl-5-nitrobenzamide in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer. For a pure solid, a direct insertion probe is suitable. If the sample is part of a mixture, it can be introduced through a gas chromatograph (GC).

-

-

Ionization:

-

The sample is vaporized in the high vacuum of the ion source.

-

The gaseous molecules are then bombarded with a beam of electrons, typically with an energy of 70 eV.[7] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.

-

-

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

-

Conclusion

The comprehensive spectroscopic analysis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide, based on predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, provides a robust foundation for its structural confirmation and characterization. The detailed interpretation of the spectral features, grounded in fundamental principles of organic spectroscopy, offers valuable insights for researchers working with this and related compounds. The provided experimental protocols serve as a practical guide for obtaining high-quality data, ensuring reproducibility and accuracy in the laboratory. This technical guide is intended to be a valuable resource for the scientific community, facilitating the advancement of research and development in fields where such molecular scaffolds are of interest.

References

-

NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 2, 2026, from [Link]

-

Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved January 2, 2026, from [Link]

-

NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved January 2, 2026, from [Link]

-

How to select NMR solvent. (n.d.). Retrieved January 2, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). UC Irvine Environmental Health & Safety. Retrieved January 2, 2026, from [Link]

-

MS Tutorials and SOPs | Mass Spectrometry Facility. (n.d.). University of Waterloo. Retrieved January 2, 2026, from [Link]

-

Question: 9.(a) Provide fragmentation reactions to account for the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149) at m/z=148, 105, and 77. (2021, February 13). Chegg. Retrieved January 2, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

-

3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Solved 9.(a) Provide fragmentation reactions to account for | Chegg.com [chegg.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Characterizing the Protein Degradation Mechanism of 3-Bromo-N,N-dimethyl-5-nitrobenzamide

Abstract: The field of targeted protein degradation (TPD) has unveiled new therapeutic paradigms by harnessing cellular machinery to eliminate disease-causing proteins.[1][2][3] Small molecules that induce degradation, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represent a significant leap beyond traditional inhibition.[4] This guide focuses on 3-Bromo-N,N-dimethyl-5-nitrobenzamide, a compound whose potential role in protein degradation is currently uncharacterized. In the absence of established data, this document provides a comprehensive, field-proven strategic framework for its complete mechanistic elucidation. We hypothesize a molecular glue mechanism and present a phase-gated experimental roadmap, from initial validation of protein degradation to detailed biophysical characterization of the ternary complex. Each section includes the scientific rationale, detailed protocols, and expected data outcomes, designed to equip researchers with the tools to rigorously investigate this and other novel small-molecule degraders.

Introduction and Mechanistic Hypothesis

3-Bromo-N,N-dimethyl-5-nitrobenzamide is a small molecule with a molecular weight amenable to cellular permeability and protein-protein interface modulation. Its structure does not resemble a typical bifunctional PROTAC, which consists of two distinct ligands joined by a linker.[4] Therefore, we advance the primary hypothesis that if this compound induces protein degradation, it likely functions as a molecular glue .

Molecular glues are monovalent small molecules that induce or stabilize an interaction between two proteins that would otherwise not occur, or would occur with low affinity.[5][6][7] In the context of protein degradation, this typically involves reshaping the surface of an E3 ubiquitin ligase, enabling it to recognize and bind a "neo-substrate," leading to the target's ubiquitination and subsequent destruction by the proteasome.[6][8] The most well-known E3 ligase in this context is Cereblon (CRBN), which is hijacked by immunomodulatory imide drugs (IMiDs).[9][10][11]

Our investigation will therefore proceed under the hypothesis that 3-Bromo-N,N-dimethyl-5-nitrobenzamide (referred to as 'Compound X' hereafter) induces the formation of a ternary complex between an E3 ligase and a target protein, initiating the degradation cascade.

Hypothesized Molecular Glue Mechanism

Caption: Workflow for unbiased protein degradation profiling.

Data Presentation: Proteomics Results

The results should be summarized in a table highlighting proteins that show a significant decrease in abundance upon treatment with Compound X.

| Protein ID (UniProt) | Gene Name | Log2 Fold Change (Compound X / Vehicle) | p-value | Biological Function |

| P62937 | GSPT1 | -3.1 | 1.2e-5 | Translation termination |

| Q13155 | IKZF1 | -2.8 | 4.5e-5 | Lymphoid development |

| Q13427 | IKZF3 | -2.9 | 3.7e-5 | B-cell differentiation |

| ... | ... | ... | ... | ... |

Phase 2: Target Engagement and E3 Ligase Identification

Once one or more degraded proteins (targets) are identified, the next steps are to confirm that Compound X directly binds to its target(s) and to identify the E3 ligase it recruits.

Confirming Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a small molecule to its target protein in a cellular environment. [12][13][14]Ligand binding stabilizes a protein, leading to a higher melting temperature. [15][16] Experimental Protocol: CETSA [12][16]1. Treatment: Treat intact cells with Compound X or vehicle. 2. Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. 3. Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation. 4. Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot. 5. Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Identifying the E3 Ligase via Affinity Purification-Mass Spectrometry (AP-MS)

To identify the recruited E3 ligase, an AP-MS experiment can be performed. [17][18][19]This involves creating a chemical probe by attaching a biotin tag to Compound X, allowing for the pulldown of its binding partners.

Experimental Protocol: AP-MS [17][20][21]1. Probe Synthesis: Synthesize a biotinylated version of Compound X. It is critical to attach the biotin via a linker to a position on the molecule that does not disrupt its binding activity. 2. Cell Treatment & Lysis: Treat cells with the biotinylated probe. Lyse the cells under non-denaturing conditions. 3. Affinity Purification: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated probe and its entire interacting complex (Target Protein, E3 Ligase, etc.). 4. Elution & Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides with trypsin. 5. LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify all proteins in the complex. 6. Data Analysis: Compare the identified proteins against a control pulldown (e.g., biotin alone). The E3 ligase (e.g., CRBN, VHL, DCAF15) and the target protein should be significantly enriched in the probe-treated sample.

Phase 3: Biophysical Characterization of the Ternary Complex